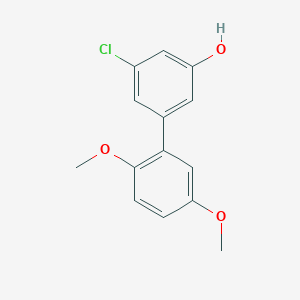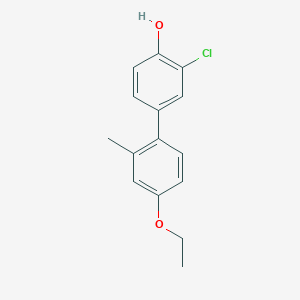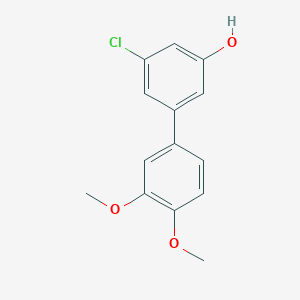
5-(4-Carboxy-3-fluorophenyl)-3-chlorophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Carboxy-3-fluorophenyl)-3-chlorophenol, 95% (5-CFPC) is an organic compound belonging to the class of phenols. It is a colorless to pale yellow liquid at room temperature, and it has a strong, pungent odor. 5-CFPC is widely used in scientific research for its various applications, including synthesis and biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 5-(4-Carboxy-3-fluorophenyl)-3-chlorophenol, 95% is not fully understood. However, it is believed that it binds to certain proteins in the cell membrane and inhibits their activity. It has been suggested that 5-(4-Carboxy-3-fluorophenyl)-3-chlorophenol, 95% may also interact with certain enzymes and modulate their activity.
Biochemical and Physiological Effects
5-(4-Carboxy-3-fluorophenyl)-3-chlorophenol, 95% has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, and it has been shown to have anti-inflammatory, antifungal, and insecticidal properties. It has also been shown to inhibit the release of certain hormones and neurotransmitters, and it has been shown to have a modulatory effect on the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-(4-Carboxy-3-fluorophenyl)-3-chlorophenol, 95% in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain, and it is stable under a wide range of conditions. It is also non-toxic, and it has a wide range of applications. However, there are some limitations associated with the use of 5-(4-Carboxy-3-fluorophenyl)-3-chlorophenol, 95% in laboratory experiments. It is not very soluble in water, and it can be difficult to purify and isolate.
Orientations Futures
The future directions of 5-(4-Carboxy-3-fluorophenyl)-3-chlorophenol, 95% research are numerous. It has potential applications in the development of new drugs, polymers, and other organic compounds. It could also be used to study the structure and function of enzymes and other proteins. Additionally, it could be used to develop new biosensors and biomedical devices. Finally, further research could be conducted to explore the biochemical and physiological effects of 5-(4-Carboxy-3-fluorophenyl)-3-chlorophenol, 95% and its potential therapeutic applications.
Méthodes De Synthèse
5-(4-Carboxy-3-fluorophenyl)-3-chlorophenol, 95% can be synthesized by the reaction of 4-carboxy-3-fluorophenol and 3-chlorophenol in an acidic medium. The reaction is catalyzed by sulfuric acid, and the product is obtained in 95% yield. The reaction is carried out at a temperature of 150°C for 1 hour. The reaction is monitored by thin-layer chromatography (TLC) and the product is purified by column chromatography.
Applications De Recherche Scientifique
5-(4-Carboxy-3-fluorophenyl)-3-chlorophenol, 95% has been used in a wide range of scientific research applications. It has been used in the synthesis of various drugs, such as antifungal agents, insecticides, and anti-inflammatory compounds. It has also been used in the synthesis of polymers, dyes, and other organic compounds. 5-(4-Carboxy-3-fluorophenyl)-3-chlorophenol, 95% has been used to study the structure and function of enzymes, and it has been used in the development of biosensors and biomedical devices.
Propriétés
IUPAC Name |
4-(3-chloro-5-hydroxyphenyl)-2-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO3/c14-9-3-8(4-10(16)6-9)7-1-2-11(13(17)18)12(15)5-7/h1-6,16H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIGRNDSOCJPBNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)O)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686064 |
Source


|
| Record name | 3'-Chloro-3-fluoro-5'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Carboxy-3-fluorophenyl)-3-chlorophenol | |
CAS RN |
1261956-09-5 |
Source


|
| Record name | 3'-Chloro-3-fluoro-5'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














